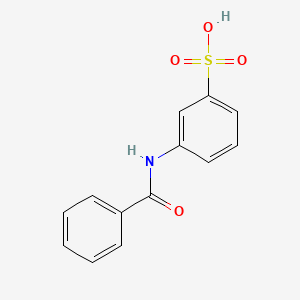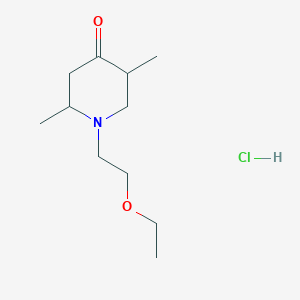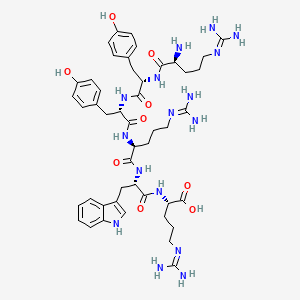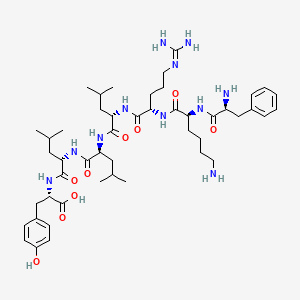
3-Amino-8-azido-6-(4-carboxyphenyl)-5-ethylphenanthridin-5-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-8-azido-6-(4-carboxyphenyl)-5-ethylphenanthridin-5-ium is a complex organic compound with the molecular formula C22H18N5O2+.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-8-azido-6-(4-carboxyphenyl)-5-ethylphenanthridin-5-ium typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Phenanthridinium Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the phenanthridinium core.
Introduction of Functional Groups: Amino, azido, carboxyphenyl, and ethyl groups are introduced through various substitution reactions. These reactions require specific reagents and catalysts to ensure the correct positioning of each functional group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-8-azido-6-(4-carboxyphenyl)-5-ethylphenanthridin-5-ium undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the azido group to an amino group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridinium derivatives with additional oxygen-containing functional groups, while reduction may produce amino-substituted phenanthridinium compounds.
Applications De Recherche Scientifique
3-Amino-8-azido-6-(4-carboxyphenyl)-5-ethylphenanthridin-5-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe for imaging and tracking biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism by which 3-Amino-8-azido-6-(4-carboxyphenyl)-5-ethylphenanthridin-5-ium exerts its effects involves interactions with specific molecular targets. These interactions can lead to:
Binding to DNA/RNA: The compound may intercalate into nucleic acids, affecting their structure and function.
Enzyme Inhibition: It may inhibit certain enzymes, disrupting metabolic pathways.
Signal Transduction: The compound can modulate signal transduction pathways, influencing cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-8-azido-6-(4-carboxyphenyl)-5-methylphenanthridin-5-ium: Similar structure but with a methyl group instead of an ethyl group.
Phenanthridinium Derivatives: Various derivatives with different functional groups, each exhibiting unique properties.
Uniqueness
3-Amino-8-azido-6-(4-carboxyphenyl)-5-ethylphenanthridin-5-ium stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific applications.
Propriétés
Numéro CAS |
626233-99-6 |
|---|---|
Formule moléculaire |
C22H18N5O2+ |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
4-(3-amino-8-azido-5-ethylphenanthridin-5-ium-6-yl)benzoic acid |
InChI |
InChI=1S/C22H17N5O2/c1-2-27-20-11-15(23)7-9-18(20)17-10-8-16(25-26-24)12-19(17)21(27)13-3-5-14(6-4-13)22(28)29/h3-12,23H,2H2,1H3,(H,28,29)/p+1 |
Clé InChI |
SZNARGQHCUNNDC-UHFFFAOYSA-O |
SMILES canonique |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=C(C=C4)C(=O)O)N=[N+]=[N-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3H-Imidazo[4,5-b][1,2,5]thiadiazolo[3,4-d]pyridine](/img/structure/B14232537.png)

![Cyclohexanone, 2,6-bis[(3-fluoro-4-hydroxyphenyl)methylene]-](/img/structure/B14232540.png)

![5-Bromo-N-[(3,4-difluorophenyl)methyl]pyridin-3-amine](/img/structure/B14232542.png)


![10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL](/img/structure/B14232578.png)

![3H-Cyclohept[e][1,4]oxazepine, 2,6,7,8,9,10-hexahydro-3-methylene-](/img/structure/B14232588.png)
